molecular formula C22H19BrN2O2S B2689835 5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole CAS No. 361170-77-6

5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole

Cat. No.: B2689835
CAS No.: 361170-77-6
M. Wt: 455.37
InChI Key: YWLXPQFSNMVULD-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is a chemical compound belonging to the class of 3,5-diaryl-1-tosyl-4,5-dihydro-1H-pyrazoles, often referred to as pyrazolines. These five-membered heterocyclic rings containing two nitrogen atoms are significant scaffolds in medicinal chemistry due to their diverse biological activities and remarkable stability . Pyrazolines are frequently synthesized from the cyclization of chalcone precursors with hydrazine derivatives . The specific presence of the 4-bromophenyl, phenyl, and tosyl (p-toluenesulfonyl) substituents on the pyrazoline core makes this compound a valuable intermediate for further synthetic exploration and structure-activity relationship (SAR) studies. This compound is of high interest in pharmacological research, particularly in the field of neurodegenerative diseases. Pyrazoline derivatives have been extensively investigated as potent inhibitors of key enzymes involved in neurological disorders . Specifically, they have demonstrated significant activity as acetylcholinesterase (AChE) inhibitors, which is a primary therapeutic target for alleviating symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain . Furthermore, pyrazolines are known to exhibit monoamine oxidase (MAO) inhibitory activity. The MAO-B isoform is a crucial target for the treatment of Parkinson's disease, while MAO-A is relevant for psychiatric disorders . The structural features of this compound, including the bromine atom, provide a handle for further chemical modification, allowing medicinal chemists to optimize potency and selectivity for these enzymatic targets. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this product should have a thorough understanding of safe laboratory practices for handling chemical substances.

Properties

IUPAC Name

3-(4-bromophenyl)-2-(4-methylphenyl)sulfonyl-5-phenyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN2O2S/c1-16-7-13-20(14-8-16)28(26,27)25-22(18-9-11-19(23)12-10-18)15-21(24-25)17-5-3-2-4-6-17/h2-14,22H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLXPQFSNMVULD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde, acetophenone, and p-toluenesulfonylhydrazide. The reaction proceeds through a cyclization process, forming the dihydropyrazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like ethanol or methanol. The reaction mixture is usually heated under reflux to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyrazole form.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Pyrazole derivatives with various functional groups.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Compounds with different substituents on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of application for 5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is in the development of pharmaceutical agents. Research indicates that derivatives of pyrazole compounds exhibit a range of biological activities:

  • Antimicrobial Activity: Studies have shown that pyrazole derivatives can inhibit bacterial growth and possess antifungal properties .
  • Anticancer Properties: The compound has been explored for its potential to inhibit cancer cell proliferation. Research highlights that certain pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines .
  • Anti-inflammatory Effects: The compound's structure allows it to interact with specific molecular targets involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Materials Science

In materials science, this compound is investigated for its role in developing liquid crystalline materials and organic semiconductors. Its unique molecular structure can enhance the performance characteristics of these materials:

  • Liquid Crystals: The compound's ability to form ordered structures at certain temperatures makes it a candidate for liquid crystal displays (LCDs) .
  • Organic Semiconductors: The electronic properties of this compound can be tailored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Synthesis of Complex Molecules: Its functional groups allow it to participate in various chemical reactions, facilitating the synthesis of more complex heterocyclic compounds and natural product analogs .

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, tosyl) increase melting points compared to electron-donating groups (e.g., methoxy) due to enhanced intermolecular interactions .
  • The tosyl group (in the target compound) is bulkier than methylsulfonyl (in 2i/2k), which may reduce solubility in polar solvents .

Key Observations :

  • Hydroxyphenyl or oxadiazole substituents enhance anti-inflammatory or antiparasitic activity .

Structural and Electronic Comparisons

  • Halogen Effects: Chloro vs. bromo substituents at position 5 influence electronic properties.
  • Crystal Packing : X-ray studies of 5-(4-bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole reveal intermolecular C-H···π interactions stabilizing the crystal lattice, a feature likely shared with the target compound .

Biological Activity

5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This pyrazole derivative has been synthesized and studied for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article compiles and analyzes the existing literature on its biological activity, highlighting key findings and research methodologies.

  • Chemical Name : this compound
  • CAS Number : 361170-77-6
  • Molecular Formula : C22H19BrN2O2S
  • Molecular Weight : 455.375 g/mol

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. A study demonstrated that related compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds derived from similar structures showed up to 85% inhibition of TNF-α at concentrations as low as 10 µM compared to standard drugs like dexamethasone .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro studies have shown that pyrazole derivatives possess activity against a range of bacterial strains including E. coli and Bacillus subtilis. One study reported that certain derivatives exhibited promising results against these pathogens at concentrations around 40 µg/mL, outperforming traditional antibiotics .

Anticancer Activity

The anticancer properties of pyrazoles are particularly noteworthy. Several studies have indicated that compounds within this class can inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, pyrazole derivatives have been shown to act as inhibitors of BRAF(V600E) and EGFR, which are critical in various cancer types. The cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 was assessed, revealing that certain derivatives significantly reduced cell viability .

Case Study 1: Anti-inflammatory Effects

In a controlled study involving carrageenan-induced edema in mice, a derivative similar to this compound demonstrated comparable anti-inflammatory effects to indomethacin, a well-known anti-inflammatory drug. The study measured the reduction in paw swelling after treatment with the pyrazole derivative, indicating its potential for therapeutic use in inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against various fungal strains. The results indicated that the derivative exhibited significant antifungal activity against Candida species, suggesting its potential application in treating fungal infections .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity. For example:

PositionModificationEffect on Activity
4-BromoSubstitutionEnhances anti-inflammatory activity
Tosyl GroupPresenceIncreases cytotoxicity against cancer cells

Q & A

(Basic) What are the common synthetic routes for preparing 5-(4-bromophenyl)-3-phenyl-1-tosyl-4,5-dihydro-1H-pyrazole, and how can reaction conditions be optimized for higher yields?

Answer:
The compound is typically synthesized via cyclocondensation of chalcone derivatives with hydrazine hydrate or substituted hydrazines. Key steps include:

  • Chalcone Preparation : Reacting 4-bromobenzaldehyde with acetophenone under Claisen-Schmidt conditions to form the α,β-unsaturated ketone intermediate.
  • Cyclization : Treating the chalcone with tosyl hydrazine in ethanol under reflux (60–80°C) for 12–24 hours to form the pyrazoline core.
    Optimization strategies:
  • Catalytic Acid/Base : Use glacial acetic acid or piperidine to enhance cyclization efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve reaction rates compared to ethanol .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >80% purity. Recrystallization from ethanol can further enhance crystallinity .

(Advanced) How can computational methods like DFT and molecular docking be utilized to predict the electronic properties and biological interactions of this compound?

Answer:

  • DFT Calculations : Use Gaussian 09 or similar software with B3LYP/6-31G(d,p) basis sets to compute:
    • HOMO-LUMO gaps to predict reactivity and charge transfer behavior.
    • Electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites.
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes like carbonic anhydrase). Key parameters:
    • Grid Box : Centered on the active site (e.g., PDB ID 1CA2 for carbonic anhydrase).
    • Scoring Functions : Analyze binding affinities (ΔG) and hydrogen-bonding networks.
      Studies on analogous pyrazolines show that substituents like the tosyl group enhance binding stability via hydrophobic interactions .

(Advanced) What strategies are effective in resolving data contradictions between experimental spectroscopic results and computational predictions for this compound?

Answer:

  • Vibrational Assignments : Compare experimental FT-IR/Raman spectra with scaled DFT frequencies. Adjust scaling factors (0.96–0.98) to account for anharmonicity .
  • NMR Discrepancies : Use the gauge-including atomic orbital (GIAO) method in DFT to predict chemical shifts. Solvent effects (e.g., PCM model for DMSO) improve correlation with experimental 1^1H/13^13C NMR .
  • X-ray vs. Optimized Geometry : Overlay experimental crystal structures (e.g., from SHELXL-refined data) with DFT-optimized geometries to assess torsional angle deviations .

(Basic) What spectroscopic techniques are most reliable for characterizing the structure of this pyrazoline derivative, and what key spectral markers should be analyzed?

Answer:

  • FT-IR : Look for:
    • N-H stretching (3250–3300 cm1^{-1}) in non-tosylated analogs.
    • S=O stretching (1130–1170 cm1^{-1}) from the tosyl group.
  • 1^1H NMR : Identify:
    • Pyrazoline C4^4-H as a triplet (~δ 3.2–3.5 ppm, J = 8–10 Hz).
    • Tosyl methyl protons as a singlet (~δ 2.4 ppm).
  • MS : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 465 for C22_{22}H19_{19}BrN2_2O2_2S) .

(Advanced) How does the crystal packing and intermolecular interactions influence the physicochemical properties of this compound?

Answer:

  • X-ray Crystallography : Refine data using SHELXL (monoclinic P21_1/c, Z = 4). Key observations:
    • π-π Stacking : Between bromophenyl and phenyl groups (distance ~3.6 Å).
    • Hydrogen Bonds : Tosyl sulfonyl oxygen acts as an acceptor with C-H donors (e.g., C-H···O, 2.8–3.0 Å).
  • Thermal Stability : Stronger intermolecular forces (e.g., H-bonding) correlate with higher melting points (observed range: 180–190°C) .

(Advanced) What role does the tosyl group play in the compound's stability and reactivity, and how can its influence be systematically studied?

Answer:

  • Stabilizing Effects : The electron-withdrawing tosyl group reduces electron density on the pyrazoline N1^1, decreasing susceptibility to oxidation.
  • Reactivity Studies :
    • Hydrolysis : Monitor by 1^1H NMR in acidic/basic conditions (e.g., HCl/NaOH, 60°C).
    • Thermogravimetric Analysis (TGA) : Compare decomposition temperatures of tosylated vs. non-tosylated analogs.
    • Electrochemical Analysis : Cyclic voltammetry reveals shifts in oxidation potentials due to the tosyl group’s electron-withdrawing nature .

(Basic) What are the best practices for ensuring reproducibility in the synthesis and characterization of this compound, particularly regarding purification methods?

Answer:

  • Purification :
    • Column Chromatography : Use silica gel (230–400 mesh) with hexane/ethyl acetate (3:1 v/v) for optimal separation.
    • Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>95% by HPLC).
  • Characterization : Always cross-validate with at least two spectroscopic methods (e.g., NMR + HRMS) .

(Advanced) How can fluorescence quenching mechanisms be investigated when this compound is used as a sensor for specific metal ions?

Answer:

  • Stern-Volmer Analysis : Plot I0/II_0/I vs. [quencher] to distinguish static (linear) vs. dynamic (upward-curving) quenching.
  • Job’s Plot : Determine stoichiometry (e.g., 1:1 for Cd2+^{2+} binding) via fluorescence titration.
  • DFT Validation : Calculate binding energies between the compound and metal ions (e.g., Cd2+^{2+} vs. Zn2+^{2+}) to explain selectivity. Studies on similar pyrazolines show paramagnetic quenching (e.g., Fe3+^{3+}) via electron transfer .

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